molecular formula C52H48P2 B15340399 (S)-Binapine

(S)-Binapine

Cat. No.: B15340399
M. Wt: 734.9 g/mol
InChI Key: YXMFQIWDFKIXGQ-MEJQTXDZSA-N
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Description

(S)-Binapine is a chiral compound known for its unique structural properties and significant applications in various fields of science and industry. It is a derivative of binaphthyl, which is a class of compounds characterized by two naphthalene units connected by a single bond. The (S)-enantiomer of binapine is particularly notable for its ability to induce chirality in chemical reactions, making it a valuable tool in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Binapine typically involves the resolution of racemic binapine or the direct synthesis from chiral precursors. One common method is the asymmetric hydrogenation of binaphthyl derivatives using chiral catalysts. The reaction conditions often include high pressure and temperature to achieve the desired enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing the production of the undesired enantiomer. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Binapine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce naphthoquinones, while substitution reactions can yield a wide range of functionalized binaphthyl derivatives.

Scientific Research Applications

(S)-Binapine has a broad range of applications in scientific research, including:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a building block for pharmaceuticals, particularly in the development of drugs that require chiral purity.

    Industry: It is employed in the production of advanced materials, such as chiral polymers and liquid crystals.

Mechanism of Action

The mechanism of action of (S)-Binapine in asymmetric synthesis involves its ability to induce chirality in the transition state of a reaction. This is achieved through its interaction with metal catalysts, forming chiral complexes that favor the formation of one enantiomer over the other. The molecular targets and pathways involved include the coordination of this compound to metal centers, which then interact with substrates to produce chiral products.

Comparison with Similar Compounds

Similar Compounds

    ®-Binapine: The enantiomer of (S)-Binapine, used in similar applications but with opposite chiral properties.

    Binaphthol: Another binaphthyl derivative, commonly used as a chiral ligand in asymmetric synthesis.

    BINAP: A well-known chiral ligand used in various catalytic processes.

Uniqueness

This compound is unique in its ability to induce high levels of enantiomeric excess in asymmetric reactions. Its structural properties allow for strong coordination with metal catalysts, making it highly effective in promoting chirality. Compared to similar compounds, this compound often provides better selectivity and efficiency in catalytic processes.

Properties

Molecular Formula

C52H48P2

Molecular Weight

734.9 g/mol

IUPAC Name

(12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

InChI

InChI=1S/C52H48P2/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46/h7-30,49-50H,31-32H2,1-6H3/t49-,50-,53+,54+/m1/s1

InChI Key

YXMFQIWDFKIXGQ-MEJQTXDZSA-N

Isomeric SMILES

CC(C)(C)[P@]1CC2=C(C3=CC=CC=C3C=C2)C4=C([C@@H]1[C@H]5C6=C(C7=CC=CC=C7C=C6)C8=C(C[P@@]5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14

Canonical SMILES

CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14

Origin of Product

United States

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